2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride
Description
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methylsulfonyl group attached to the ethanone moiety.
Properties
IUPAC Name |
2-methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c1-12(10,11)5-7(9)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHDBWZOZGUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, where a suitable sulfonating agent is used.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through acylation reactions, where an appropriate acylating agent is used.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-1-pyridin-3-ylethanone: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Methylsulfonyl-1-piperidin-3-ylethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties
Biological Activity
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is a chemical compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a methylsulfonyl group, and an ethanone moiety. Its IUPAC name is this compound. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, leading to significant biological effects. Research indicates that this compound can act as an inhibitor for certain pathways related to inflammation and microbial resistance.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties.
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 30 |
| Bacillus anthracis | 16 - 128 |
| Bacillus subtilis | 16 - 128 |
Anticancer Activity
The compound has been investigated for its potential anticancer effects. It has shown promise in inhibiting the growth of various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
A series of experiments were conducted to evaluate the antimicrobial effects of different derivatives of pyrrolidine compounds, including this compound. The results indicated that modifications to the methylsulfonyl group could enhance antimicrobial efficacy.Compound Activity Notes 2-Methylsulfonyl derivative Moderate Effective against MRSA Unmodified compound Low Limited activity observed -
In Vivo Studies on Cancer Cell Lines :
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values that suggest a potent inhibitory effect on cell proliferation.Cell Line IC50 (μM) A431 (epidermoid carcinoma) <10 HT29 (colon carcinoma) <20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
